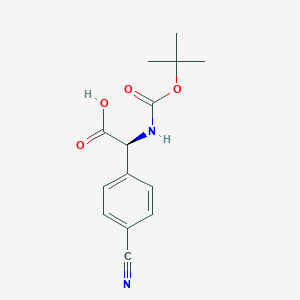![molecular formula C16H12FN5OS B2895256 3-{2-Ethyl-[1,2,4]triazolo[1,5-a]pyridin-8-yl}-7-fluoro-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one CAS No. 2379994-14-4](/img/structure/B2895256.png)
3-{2-Ethyl-[1,2,4]triazolo[1,5-a]pyridin-8-yl}-7-fluoro-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-{2-Ethyl-[1,2,4]triazolo[1,5-a]pyridin-8-yl}-7-fluoro-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one is a complex heterocyclic compound. It features a unique structure combining a triazolopyridine moiety with a tetrahydroquinazolinone core, making it a subject of interest in medicinal chemistry and pharmaceutical research. This compound is notable for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-{2-Ethyl-[1,2,4]triazolo[1,5-a]pyridin-8-yl}-7-fluoro-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one typically involves multi-step reactions. One common method starts with the preparation of the triazolopyridine intermediate. This can be achieved through a microwave-mediated, catalyst-free synthesis involving enaminonitriles and benzohydrazides under dry toluene at 140°C . The intermediate is then reacted with appropriate fluorinated and sulfur-containing reagents to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the reaction conditions for scale-up, ensuring high yield and purity. This could include the use of continuous flow reactors to maintain consistent reaction conditions and improve efficiency. Additionally, solvent recycling and waste minimization strategies would be implemented to make the process more sustainable.
化学反応の分析
Types of Reactions
3-{2-Ethyl-[1,2,4]triazolo[1,5-a]pyridin-8-yl}-7-fluoro-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents such as sodium borohydride can convert the sulfanylidene group to a thiol.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in polar aprotic solvents such as dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
3-{2-Ethyl-[1,2,4]triazolo[1,5-a]pyridin-8-yl}-7-fluoro-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an antimicrobial agent.
Medicine: Investigated for its anticancer properties, particularly in targeting specific cancer cell lines.
Industry: Potential use in the development of new pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of this compound involves its interaction with various molecular targets. It can inhibit enzymes or receptors involved in disease pathways. For example, it may act as an inhibitor of certain kinases or proteases, disrupting cellular processes in cancer cells. The exact pathways and molecular targets can vary depending on the specific biological activity being studied.
類似化合物との比較
Similar Compounds
1,2,4-Triazolo[1,5-a]pyridine derivatives: Known for their broad spectrum of biological activities.
Tetrahydroquinazolinone derivatives: Studied for their anticancer and anti-inflammatory properties.
Uniqueness
3-{2-Ethyl-[1,2,4]triazolo[1,5-a]pyridin-8-yl}-7-fluoro-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one is unique due to its combined structural features, which may confer enhanced biological activity and specificity compared to its individual components. This makes it a promising candidate for further research and development in various fields.
特性
IUPAC Name |
3-(2-ethyl-[1,2,4]triazolo[1,5-a]pyridin-8-yl)-7-fluoro-2-sulfanylidene-4aH-quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12FN5OS/c1-2-13-19-14-12(4-3-7-21(14)20-13)22-15(23)10-6-5-9(17)8-11(10)18-16(22)24/h3-8,10H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVSPPDGZMHAZHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C=CC=C(C2=N1)N3C(=O)C4C=CC(=CC4=NC3=S)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12FN5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Benzyl-6-(3-methoxypropyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/new.no-structure.jpg)

![2,2-dimethyl-N-{2-[4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}propanamide](/img/structure/B2895179.png)
![N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2895180.png)
![N-[2-(Morpholin-4-ylmethyl)phenyl]prop-2-enamide](/img/structure/B2895183.png)


![2-[(3-Methylfuran-2-carbonyl)amino]benzoic acid](/img/structure/B2895186.png)
![N-[(2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl]-2-methylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2895187.png)
![N-[1-(1-methyl-1H-pyrazol-4-yl)piperidin-3-yl]-2-phenylethene-1-sulfonamide](/img/structure/B2895189.png)
![(Z)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(4-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2895192.png)
![1-Methyl-4-[[2-[(2-phenylphenoxy)methyl]aziridin-1-yl]methyl]pyrazole](/img/structure/B2895196.png)
